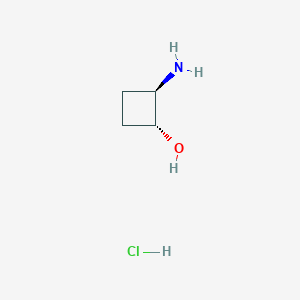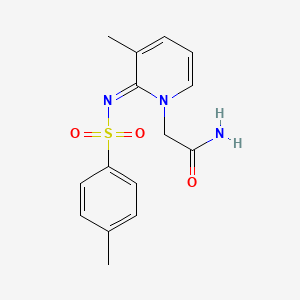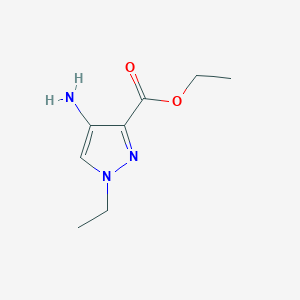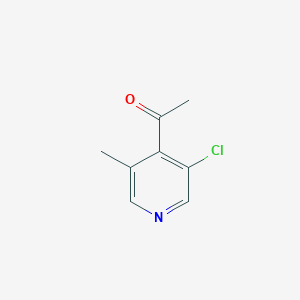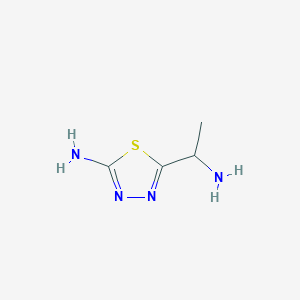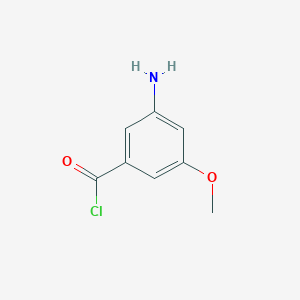![molecular formula C₃₃H₅₈O₂Si B1146047 (3β,20S)-4,4,20-Trimethyl-21-[[tris(isopropyll)silyl]oxy]-pregn-5-en-3-ol 3-Benzoate CAS No. 552302-70-2](/img/no-structure.png)
(3β,20S)-4,4,20-Trimethyl-21-[[tris(isopropyll)silyl]oxy]-pregn-5-en-3-ol 3-Benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3β,20S)-4,4,20-Trimethyl-21-[[tris(isopropyll)silyl]oxy]-pregn-5-en-3-ol 3-Benzoate” is a biochemical used for proteomics research . It has a molecular formula of C31H56O2Si and a molecular weight of 488.86 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its physical state (solid, liquid, gas), melting point, boiling point, solubility in various solvents, and reactivity with other substances. Unfortunately, the search results do not provide specific information on these properties for this compound .Aplicaciones Científicas De Investigación
Steroid Synthesis and Modification
Synthesis Techniques : Chodounská and Kasal (1998) demonstrated the synthesis of 3α,7α-Dihydroxy-5α-pregnan-20-one from a related compound, illustrating the potential of such steroids in synthetic pathways (Chodounská & Kasal, 1998).
Intermediate for Sterol Derivatives : Ciuffreda et al. (2003) synthesized an intermediate for the preparation of deuterated isotopomers of sterols, which are crucial for biomedical studies (Ciuffreda, Casati, Bollini, & Santaniello, 2003).
Epalons Synthesis : Kasal (1999) explored the synthesis of 7-Norallopregnanolone, another steroid derivative, starting from a similar compound, highlighting the versatility of these steroids in chemical transformations (Kasal, 1999).
Photooxygenation Studies : Research by Ponce et al. (2004) on the photooxygenation of pregnanes, a closely related group of compounds, offers insights into the reactivity and functionalization of these molecules (Ponce, Erra-Balsells, Bruttomesso, & Gros, 2004).
Novel Steroidal Alkaloids : Chang et al. (2000) isolated novel bioactive steroidal alkaloids from plants, demonstrating the natural occurrence and potential bioactivity of similar structures (Chang, Bhat, Fong, Pezzuto, & Kinghorn, 2000).
Spectroscopic Characterization
- Spectroscopic Analysis : Genç et al. (2019) conducted a detailed spectroscopic characterization of a related pregn-5-ene derivative, emphasizing the importance of such studies in understanding the chemical properties of these compounds (Genç, Shehu, & Servi, 2019).
Crystallography
- X-Ray Diffraction Studies : Litvinovskaya et al. (2011) investigated the crystal and molecular structure of new ecdysteroid derivatives, which can provide a foundation for understanding the structural intricacies of similar compounds (Litvinovskaya, Zhilitskaya, Drach, Lyakhov, & Khripach, 2011).
Cytotoxic Activities
- Cytotoxic Derivatives : Shan et al. (2009) synthesized and evaluated the cytotoxic activities of pregn-5-ene-20-one derivatives, contributing to our understanding of the potential therapeutic applications of these compounds (Shan, Liu, Huang, Dai, Cao, & Dong, 2009).
Propiedades
Número CAS |
552302-70-2 |
|---|---|
Nombre del producto |
(3β,20S)-4,4,20-Trimethyl-21-[[tris(isopropyll)silyl]oxy]-pregn-5-en-3-ol 3-Benzoate |
Fórmula molecular |
C₃₃H₅₈O₂Si |
Peso molecular |
514.9 |
Sinónimos |
(3β,20S)-4,4,20-Trimethyl-21-[[tris(1-methylethyl)silyl]oxy]-pregn-5-en-3-ol 3-Benzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



